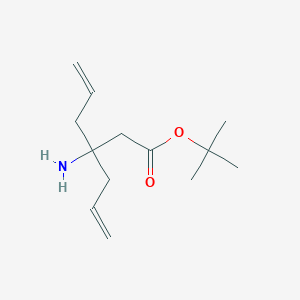
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, also known as 7-Cl-8-Me-2-PPQ, is a quinoline-based compound that has been studied for its potential applications in scientific research. It is a halogenated derivative of the parent compound 2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (2-PPQ). This compound is of interest due to its unique properties, such as its low toxicity, high solubility in water, and ability to react with a variety of substrates. 7-Cl-8-Me-2-PPQ has been used in a variety of scientific research applications, such as in organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride belongs to the family of heterocyclic compounds, which have significant importance in medicinal chemistry. Quinoxaline, a related compound, and its analogs have been explored for their antitumor properties. These compounds serve as catalyst ligands and can be formed through various synthetic pathways, offering a wide range of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases (Pareek & Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives, closely related to the queried compound, are recognized for their effectiveness as anticorrosive materials. They exhibit strong affinity towards metallic surfaces, forming stable chelating complexes which protect against corrosion. This property is particularly advantageous in industrial applications where material longevity and durability are crucial (Verma, Quraishi & Ebenso, 2020).
Green Chemistry in Heterocyclic Synthesis
The compound is part of a broader class of chemicals used in green chemistry practices, particularly in the synthesis of heterocyclic compounds. Choline chlorine-based Deep Eutectic Solvents (DESs), for instance, have been employed in synthesizing a wide array of heterocyclic compounds including quinolones, showing the potential for sustainable and eco-friendly chemical processes (Ratnani et al., 2022).
Optoelectronic Applications
Quinazolines, sharing structural similarities with the queried compound, have been extensively researched for applications in electronic devices, highlighting the importance of these heterocyclic compounds in developing advanced materials for optoelectronic applications. Their incorporation into π-extended conjugated systems is of particular interest for fabricating materials used in organic light-emitting diodes and other luminescent devices (Lipunova et al., 2018).
Environmental Impact and Degradation
Studies also delve into the environmental aspects of quinoline and its derivatives. The degradation of quinoline, a core structural component of the compound , is challenging due to its complex structure. Research focusing on improving the degradation efficiency of quinoline and its derivatives is crucial for mitigating their ecological and health impacts (Luo et al., 2020).
properties
IUPAC Name |
7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(22)24)15-7-8-17(21)12(2)19(15)23-18/h4-8,10-11H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBGRBKWNLPADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164959 | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160263-80-8 | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)




![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

